N-(4-methylphenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-methylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 4-methylphenylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-methylphenylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add phenoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(4-methylphenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenoxy and acetamide groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic functions. The exact molecular pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Lacks the phenoxy group, making it less versatile in certain applications.
2-phenoxyacetamide: Lacks the 4-methylphenyl substituent, which may affect its binding affinity and specificity.
N-(4-methylphenyl)-2-chloroacetamide: Contains a chloro group instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
N-(4-methylphenyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy and 4-methylphenyl groups. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry. The compound’s structure allows for diverse chemical modifications, enhancing its utility as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H15NO2 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-13(10-8-12)16-15(17)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
AHRKKUQKANKFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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